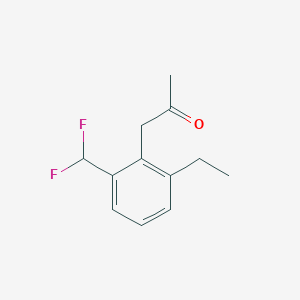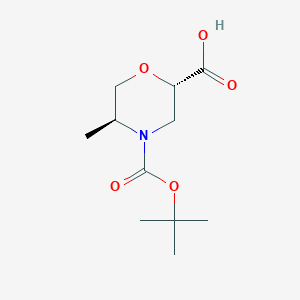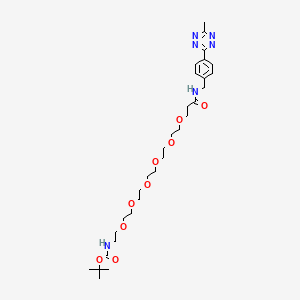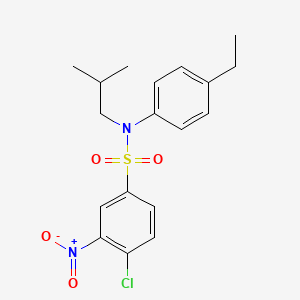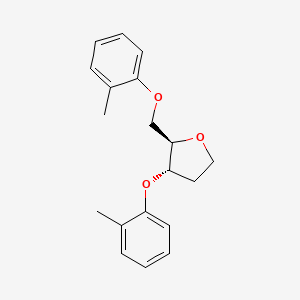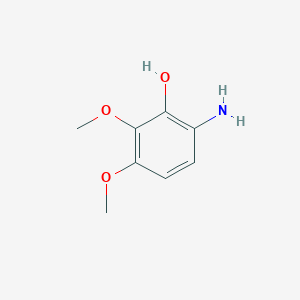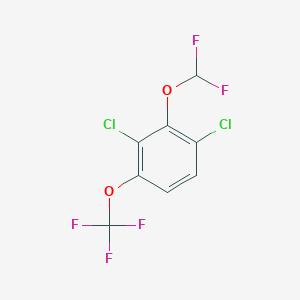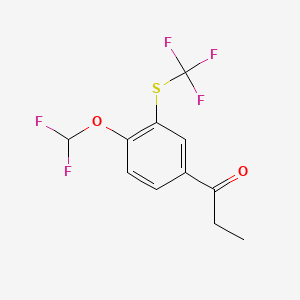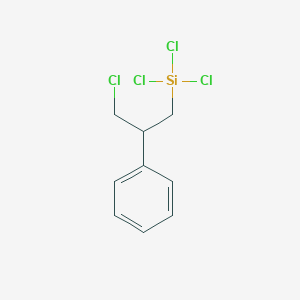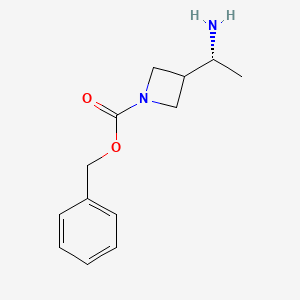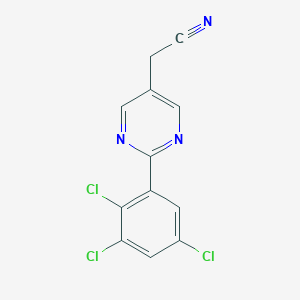
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with a molecular formula of C12H6Cl3N3.
Méthodes De Préparation
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3,5-trichlorobenzonitrile with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The compound can form cyclic derivatives through intramolecular reactions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in antimicrobial and anticancer studies.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetonitrile can be compared with other similar compounds, such as:
2-(2,3,5-Trichlorophenyl)-1,3-thiazoles: These compounds share a similar phenyl group but differ in the heterocyclic ring structure.
Pyrido[2,3-d]pyrimidines: These compounds have a fused pyrimidine ring system and exhibit different biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C12H6Cl3N3 |
|---|---|
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
2-[2-(2,3,5-trichlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H6Cl3N3/c13-8-3-9(11(15)10(14)4-8)12-17-5-7(1-2-16)6-18-12/h3-6H,1H2 |
Clé InChI |
YMADTWXVCXPDRK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C2=NC=C(C=N2)CC#N)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
